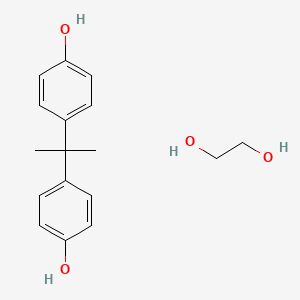

Ethoxylated Bisphenol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2.C2H6O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;3-1-2-4/h3-10,16-17H,1-2H3;3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZPRMFEGRUXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethoxylated Bisphenol A Dimethacrylate (Bis-EMA)

Abstract: Ethoxylated bisphenol A dimethacrylate (Bis-EMA) is a crucial monomer in various fields, particularly in the formulation of dental composites and photopolymer resins. Its molecular structure, featuring a rigid bisphenol A core flanked by flexible ethoxylated chains and terminated with methacrylate groups, imparts a desirable balance of properties including reduced viscosity, lower polymerization shrinkage, and enhanced toughness compared to its non-ethoxylated counterpart, Bis-GMA. This guide provides a comprehensive overview of the synthesis of Bis-EMA, intended for researchers, chemists, and materials scientists. We will delve into the fundamental chemical principles, present a detailed two-step synthesis protocol, discuss critical process parameters, and outline methods for purification and characterization, ensuring a thorough understanding for successful laboratory-scale synthesis.

Introduction to Bis-EMA

This compound dimethacrylate (Bis-EMA) is a difunctional methacrylate monomer widely used as a crosslinking agent in free-radical polymerization.[1] It is a key component in dental restorative materials, anaerobic adhesives, and coatings.[1] The structure of Bis-EMA consists of a central bisphenol A (BPA) unit that has been modified on both phenolic hydroxyl groups with chains of ethylene oxide (ethoxylation), and subsequently esterified with methacrylic acid.

The length of the ethoxy chains, denoted by 'n' in its chemical formula, can be varied to fine-tune the final properties of the monomer and the resulting polymer. Longer chains generally lead to increased flexibility and reduced viscosity, a significant advantage over the highly viscous Bis-GMA.[2][3] This lower viscosity allows for higher filler loading in composites and easier handling without the need for large amounts of reactive diluents, which can sometimes compromise mechanical properties.[2]

This guide focuses on the common synthetic route to Bis-EMA, which is a two-step process:

-

Ethoxylation of Bisphenol A: This step introduces the flexible oligoether side chains onto the rigid BPA core.

-

Methacrylation of this compound: This step adds the polymerizable methacrylate functional groups.

Chemical Principles and Reaction Mechanisms

The synthesis of Bis-EMA is a robust process rooted in fundamental organic reactions. Understanding the underlying mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Ethoxylation of Bisphenol A

The first stage involves the reaction of bisphenol A with an ethoxylating agent. While ethylene oxide is the industrial reagent of choice, its gaseous nature and high reactivity require specialized high-pressure equipment.[4][5] For laboratory-scale synthesis, a safer and more convenient alternative is the reaction of Bisphenol A with ethylene carbonate.[6]

The reaction is a base-catalyzed nucleophilic substitution. A base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl groups of Bisphenol A, forming a more nucleophilic phenoxide anion.[6] This anion then attacks one of the methylene carbons of the ethylene carbonate molecule, leading to the opening of the five-membered ring and the elimination of carbon dioxide. This process occurs on both sides of the Bisphenol A molecule to yield bishydroxyethylated bisphenol A (BHE-BPA).[6]

Reaction Mechanism: Ethoxylation with Ethylene Carbonate

-

Deprotonation: The base removes a proton from the phenolic hydroxyl group of BPA.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic methylene carbon of ethylene carbonate.

-

Ring Opening & Decarboxylation: The ring opens, and a molecule of CO₂ is released, forming the hydroxyethyl ether.

Step 2: Methacrylation of this compound

The second step is the esterification of the terminal hydroxyl groups of the this compound intermediate with a methacryloylating agent. A common and effective method is the Steglich esterification, which uses methacrylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Alternatively, a more direct and widely used method involves reacting the this compound with methacryloyl chloride in the presence of a base, such as triethylamine. The base neutralizes the HCl byproduct generated during the reaction, driving it to completion.

Reaction Mechanism: Methacrylation with Methacryloyl Chloride

-

Nucleophilic Acyl Substitution: The lone pair of electrons on the terminal hydroxyl group of the ethoxylated BPA attacks the electrophilic carbonyl carbon of methacryloyl chloride.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Chloride Elimination & Deprotonation: The intermediate collapses, eliminating a chloride ion. The base (e.g., triethylamine) then removes the proton from the formerly hydroxyl oxygen, yielding the final Bis-EMA product and triethylammonium chloride.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process from Bisphenol A to the final Bis-EMA product.

Sources

Introduction: The Significance of Ethoxylation in Epoxy Resin Synthesis

An In-Depth Technical Guide to the Synthesis of Ethoxylated Bisphenol A Diglycidyl Ether

This guide provides a comprehensive technical exploration of the synthesis of epoxy resins through the reaction of this compound with epichlorohydrin. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the core reaction mechanisms, kinetic influences, detailed experimental protocols, and analytical characterization of the resulting glycidyl ether resins. Our focus is on elucidating the causal relationships behind procedural choices to ensure a robust and reproducible synthesis.

The reaction between a bisphenol A (BPA) derivative and epichlorohydrin (ECH) is a cornerstone of the polymer industry, yielding the ubiquitous bisphenol A diglycidyl ether (DGEBA) based epoxy resins.[1][2] These resins are prized for their exceptional adhesion, chemical resistance, and mechanical strength.[3] This guide focuses on a significant variant of this chemistry: the use of this compound.

The incorporation of ethylene oxide chains onto the BPA backbone introduces flexibility, alters hydrophilicity, and can reduce the viscosity of the final resin. These modified properties are highly desirable in advanced applications, including flexible coatings, adhesives, and specialized composite materials where standard DGEBA resins may be too rigid or brittle. The fundamental reaction, however, follows the classic principles of glycidyl ether formation, involving a base-catalyzed nucleophilic substitution.[4]

The Core Reaction: Mechanism and Causality

The synthesis of this compound diglycidyl ether is a two-stage process that occurs concurrently: an initial nucleophilic addition (etherification) followed by a base-induced dehydrochlorination (epoxidation).[4][5] A strong alkali, typically sodium hydroxide (NaOH), serves as both a catalyst for the initial reaction and a reagent for the subsequent ring closure.[4]

Step 1: Phenoxide Formation (Activation of the Nucleophile) The reaction is initiated by the deprotonation of the terminal phenolic hydroxyl groups of the this compound by sodium hydroxide. This creates a highly reactive phenoxide ion, which is a potent nucleophile essential for the subsequent step.

Step 2: Nucleophilic Attack and Ring Opening The newly formed phenoxide ion attacks the terminal, least sterically hindered carbon atom of the epichlorohydrin molecule. This results in the opening of the strained epoxide ring and the formation of a chlorohydrin intermediate. An excess of epichlorohydrin is crucial at this stage to maximize the formation of the monomeric diglycidyl ether and suppress premature polymerization.[6][7]

Step 3: Dehydrochlorination and Epoxide Ring Formation In the presence of NaOH, the chlorohydrin intermediate undergoes an intramolecular Williamson ether synthesis. The alkali abstracts the proton from the secondary hydroxyl group, and the resulting alkoxide ion displaces the adjacent chloride ion, forming the stable glycidyl ether (epoxide) ring and sodium chloride as a byproduct.[4]

Diagram of the Reaction Mechanism

The following diagram illustrates the sequential steps of the reaction.

Caption: Reaction mechanism for the synthesis of this compound diglycidyl ether.

Critical Parameters and Their Influence on Synthesis

The success of the synthesis, defined by high yield, high purity (low residual chlorine), and the desired molecular weight, is contingent on the precise control of several reaction parameters.[8][9]

| Parameter | Recommended Range | Rationale & Impact on Outcome |

| Molar Ratio (ECH:BPA) | 10:1 to 15:1 | A significant excess of ECH drives the reaction towards the formation of the low molecular weight diglycidyl ether and minimizes oligomerization.[9] Ratios below 10:1 can lead to higher viscosity products with incomplete glycidylation. |

| Reaction Temperature | 50 - 80 °C | Balances reaction rate and selectivity.[10] Temperatures below 50°C result in a sluggish reaction. Temperatures above 80°C can increase the rate of side reactions, such as the hydrolysis of ECH and polymerization, leading to a lower yield and darker product color. |

| NaOH Concentration | 20% - 50% (aqueous solution) | The concentration of the alkali solution is critical. A higher concentration can accelerate the reaction but may also increase the risk of ECH hydrolysis. The alkali is typically added gradually to maintain control over the exothermic reaction.[10][11] |

| Water Content | < 1% (in reaction medium) | Water is a byproduct and can also be introduced with the aqueous NaOH. It can hydrolyze ECH to glycerol dichlorohydrin, an undesirable side reaction. Azeotropic distillation with excess ECH is often employed to continuously remove water and drive the reaction to completion.[9] |

| Catalyst Type | NaOH, KOH, Phase Transfer Catalysts | Sodium hydroxide is the most common and cost-effective choice. Phase transfer catalysts (e.g., quaternary ammonium salts) can be used to enhance the reaction rate and efficiency, particularly in two-phase systems, by facilitating the transfer of the phenoxide ion to the organic phase.[12] |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, where successful execution is confirmed through in-process controls and final product characterization.

Materials and Equipment

-

Reactants: this compound (specify ethoxylation degree), Epichlorohydrin (≥99% purity), Sodium Hydroxide (pellets, ACS grade), Toluene (anhydrous).

-

Equipment: 5-neck round bottom flask (reactor), mechanical stirrer, reflux condenser with Dean-Stark trap, dropping funnel, thermometer, heating mantle, vacuum distillation setup.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a lab coat are mandatory.[13][14] All operations involving epichlorohydrin must be performed in a certified chemical fume hood.[14]

Safety Precautions

-

Epichlorohydrin (ECH): ECH is a carcinogen, a mutagen, and highly toxic upon inhalation, ingestion, or skin contact.[2] It is also a severe irritant to the eyes and respiratory system.[2] Handle with extreme caution in a well-ventilated fume hood.[15]

-

Sodium Hydroxide (NaOH): NaOH is highly corrosive and can cause severe burns. Avoid contact with skin and eyes.[13]

-

General: The reaction can be exothermic. Ensure controlled addition of reagents and adequate cooling capacity.

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

Charging Reactants: Charge the reactor with this compound (1 mole equivalent) and epichlorohydrin (10-12 mole equivalents).[9]

-

Initial Heating & Inerting: Begin stirring and heat the mixture to 60-65 °C under a gentle stream of nitrogen to create an inert atmosphere.[5]

-

Catalyst Addition: Prepare a 40% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the reaction mixture over 1.5-2 hours using the dropping funnel.[10] Monitor the temperature closely and maintain it within the 60-65 °C range.

-

Azeotropic Water Removal: Water will be generated during the reaction. If using a Dean-Stark trap, continuously remove the water azeotropically with the excess epichlorohydrin.

-

Reaction Completion: After the addition of NaOH is complete, maintain the reaction at 65-70 °C for an additional 2-3 hours to ensure complete conversion.

-

Initial Purification (Salt Removal): Cool the mixture to room temperature. Add toluene to dissolve the product and wash the organic phase several times with warm deionized water until the aqueous layer is neutral (pH 7). This removes the NaCl byproduct and any residual NaOH.

-

Solvent and Excess ECH Removal: Transfer the organic layer to a separate flask. Remove the toluene and unreacted epichlorohydrin via vacuum distillation. Gradually increase the temperature and reduce the pressure to ensure complete removal.[11]

-

Final Product: The resulting product is a viscous liquid, the this compound diglycidyl ether. Store in an airtight container.

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound diglycidyl ether.

Analytical Characterization and Quality Control

Thorough characterization is essential to validate the synthesis and ensure the product meets specifications for its intended application.

-

Fourier Transform Infrared (FTIR) Spectroscopy: This is a rapid method to confirm the chemical transformation. Key spectral changes include the disappearance of the broad phenolic -OH peak (around 3200-3500 cm⁻¹) and the appearance of characteristic epoxide ring peaks (around 915 cm⁻¹ and 830 cm⁻¹).[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the glycidyl ether product.[18]

-

Epoxy Equivalent Weight (EEW) Titration: This is the most critical quality control parameter for an epoxy resin.[19] It measures the weight of resin in grams that contains one mole of epoxide groups. The standard method involves titration with perchloric acid in the presence of a tetraalkylammonium bromide. A lower EEW indicates a higher concentration of reactive epoxide groups.

-

Viscosity Measurement: The viscosity of the final resin is a key physical property that dictates its processability. It can be measured using a rotational viscometer or rheometer at a specified temperature.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to quantify the amount of residual, unreacted epichlorohydrin and other volatile impurities, which is critical for safety and regulatory compliance.[20]

Conclusion

The reaction of this compound with epichlorohydrin provides a versatile route to producing modified epoxy resins with tailored properties. By understanding the underlying reaction mechanism and meticulously controlling key parameters such as stoichiometry, temperature, and water content, researchers can achieve a high-yield, high-purity synthesis. The detailed protocol and analytical validation methods outlined in this guide provide a robust framework for scientists to successfully synthesize and characterize these valuable polymers for advanced material applications.

References

- Google Patents. (n.d.). Method for purifying diglycidyl ether of bisphenol a.

-

Patsnap. (n.d.). Method for purifying bisphenol A diglycidyl ether. Retrieved from [Link]

- Google Patents. (n.d.). Method for purifying bisphenol A diglycidyl ether.

-

Valco Group. (n.d.). Manufacturing process of Epoxy resins. Retrieved from [Link]

-

Synthesis of Bisphenol A Based Epoxy Resins using Microscale Techniques. (n.d.). Retrieved from [Link]

-

Oyanguren, P. A., & Williams, R. J. J. (n.d.). Analysis of the epoxidation of bisphenol A and phenolic Novolacs with epichlorohydrin. Retrieved from [Link]

-

Vertec BioSolvents. (2025). Understanding the Manufacturing Process of Epoxy Resins. Retrieved from [Link]

-

Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. Retrieved from [Link]

-

Chemanalyst. (2025). Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market. Retrieved from [Link]

-

Farnell. (2013). Safety Data Sheet according to Regulation (EC) No 1907/2006. Retrieved from [Link]

-

Scribd. (n.d.). Production of Bisphenol A. Retrieved from [Link]

-

Wikipedia. (n.d.). Bisphenol A diglycidyl ether. Retrieved from [Link]

-

Nerpa Polymers. (2023). BPA and Epichlorohydrin in epoxy resins. Things to consider. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). Making Epoxy Resins. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Synthesis technology of bisphenol A diglycidyl ether type epoxy resin. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of diglycidyl ether of bisphenol A (epoxy). Retrieved from [Link]

-

ARC Journals. (n.d.). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. Retrieved from [Link]

-

Talk Composites. (2013). bisphenol A health and safety. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of diglycidyl ether of bisphenol A. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of DGEBA (diglycidyl ether of bisphenol A). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of liquid epoxy resins from bisphenols.

- Google Patents. (n.d.). Method for preparing light-colored bisphenol A diglycidyl ether epoxy resin.

-

Rayland Chemicals (Dongguan) Co., Ltd. (n.d.). The synthesis of bisphenol A type epoxy resin. Retrieved from [Link]

-

Semantic Scholar. (1993). Kinetics of epoxy resins formation from bisphenol-A, bisphenol-S, and epichlorohydrin. Retrieved from [Link]

-

Preprints.org. (2025). Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. Retrieved from [Link]

-

Synthesis and characterization of a new octafunctional epoxy resin. (n.d.). Retrieved from [Link]

-

Nerpa Polymers. (2023). BPA and Epichlorohydrin in epoxy resins. Things you should know about your product! [Video]. YouTube. Retrieved from [Link]

-

Oyanguren, P. A., & Williams, R. J. J. (n.d.). Analysis of the epoxidation of bisphenol A and phenolic Novolacs with epichlorohydrin. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of bisphenol A liquid epoxy resin.

-

Shandong Qibo New Energy Co., Ltd. (2023). Epichlorohydrin-Bisphenol A Resin: An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of bisphenol A (BPA) by gas chromatography–mass spectrometry and 1H NMR spectroscopy during curing of epoxy–amine resins. Retrieved from [Link]

-

ResearchGate. (2025). Studies on addition of epichlorohydrin to bisphenol A in presence of phase transfer catalysts. Retrieved from [Link]

-

PubMed. (n.d.). The quantification and characterization of endocrine disruptor bisphenol-A leaching from epoxy resin. Retrieved from [Link]

-

ENSCM. (n.d.). Acknowledgments. Retrieved from [Link]

-

Redalyc. (n.d.). Preparation and Characterization of Hybrid Materials of Epoxy Resin Type Bisphenol A With Silicon and Titanium Oxides by Sol-Gel Process. Retrieved from [Link]

-

Tüm DSpace. (2021). PREPARATION OF NEW BIO-BASED EPOXY- NANOCOMPOSITE COATINGS REPLACMENT OF BPA (BISPHENOL A). Retrieved from [Link]

-

ResearchGate. (n.d.). Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. Retrieved from [Link]

Sources

- 1. Understanding the Manufacturing Process of Epoxy Resins | Vertec [vertecbiosolvents.com]

- 2. nerpa.ca [nerpa.ca]

- 3. researchgate.net [researchgate.net]

- 4. Rayland Chemicals (Dongguan) Co., Ltd. [rayco.com.hk]

- 5. CN102816137A - Preparation method of bisphenol A liquid epoxy resin - Google Patents [patents.google.com]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. pslc.ws [pslc.ws]

- 8. researchgate.net [researchgate.net]

- 9. US4132718A - Preparation of liquid epoxy resins from bisphenols - Google Patents [patents.google.com]

- 10. CN105294992A - Method for preparing light-colored bisphenol A diglycidyl ether epoxy resin - Google Patents [patents.google.com]

- 11. valcogroup-valves.com [valcogroup-valves.com]

- 12. researchgate.net [researchgate.net]

- 13. chempoint.com [chempoint.com]

- 14. crosslinktech.com [crosslinktech.com]

- 15. farnell.com [farnell.com]

- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 17. redalyc.org [redalyc.org]

- 18. researchgate.net [researchgate.net]

- 19. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]

- 20. The quantification and characterization of endocrine disruptor bisphenol-A leaching from epoxy resin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethoxylated Bisphenol A Derivatives: An In-depth Technical Guide

This guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and quantification of ethoxylated bisphenol A (BPA-EO) derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The focus is on delivering field-proven insights and robust methodologies to ensure data integrity and analytical confidence.

Introduction: The Analytical Imperative for this compound Derivatives

This compound derivatives are a class of compounds synthesized through the reaction of bisphenol A with ethylene oxide. The resulting oligomers and polymers find diverse applications, from dental sealants and resins to various consumer products.[1][2] The length and distribution of the ethoxy chains significantly influence the physicochemical properties and biological activity of these derivatives. Consequently, precise and accurate analytical characterization is paramount for quality control, safety assessment, and the development of new materials. This guide outlines the principal spectroscopic methods employed to achieve this, emphasizing the causality behind experimental choices to foster a deeper understanding of the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural and Quantitative Analysis

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of BPA-EO derivatives, providing information on the molecular backbone, the degree of ethoxylation, and end-group functionalities.[3] Both ¹H and ¹³C NMR are routinely employed for qualitative and quantitative assessments.

Unraveling Molecular Structure with ¹H and ¹³C NMR

¹H NMR Spectroscopy offers a rapid and informative snapshot of the proton environments within the molecule. Key chemical shifts provide diagnostic information:

-

Aromatic Protons: Resonances from the phenyl rings of the BPA moiety typically appear in the aromatic region of the spectrum.

-

Methylene Protons of Ethoxy Chains: The repeating (-OCH₂CH₂-) units give rise to a characteristic, often complex, signal.

-

Methyl Protons of BPA: The two methyl groups of the BPA core produce a distinct singlet.

¹³C NMR Spectroscopy , while less sensitive than ¹H NMR, provides a clearer picture of the carbon skeleton, with distinct signals for the aromatic carbons, the quaternary carbon of the BPA core, and the carbons of the ethoxy chains.[4]

Quantitative NMR (qNMR) for Determining the Degree of Ethoxylation

Quantitative NMR (qNMR) is a powerful technique for determining the average number of ethoxy units per molecule.[5][6] By comparing the integral of the ethoxy proton signals to the integral of a known proton signal from the BPA core (e.g., the aromatic protons), the degree of ethoxylation can be calculated.[7]

Experimental Protocol: Quantitative ¹H NMR Analysis of BPA-EO Derivatives

-

Sample Preparation: Accurately weigh a known amount of the BPA-EO derivative and a certified internal standard into an NMR tube. Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6 mL.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[8]

-

Acquisition Parameters:

-

Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation between scans.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a gentle line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing resolution.[7]

-

Carefully phase and baseline correct the spectrum.

-

-

Integration and Calculation:

-

Integrate the characteristic signals of the ethoxy chain protons and a well-resolved signal from the BPA core.

-

Use the following formula to calculate the average degree of ethoxylation (n): Degree of Ethoxylation (n) = (Integral of Ethoxy Protons / Number of Ethoxy Protons per unit) / (Integral of BPA Core Protons / Number of BPA Core Protons)

-

Fourier Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprinting Technique

FTIR spectroscopy is a rapid and non-destructive technique that provides a unique "molecular fingerprint" of a substance.[9][10] It is particularly useful for identifying the presence of key functional groups and for quality control purposes.[11]

Identifying Key Functional Groups in BPA-EO Derivatives

The FTIR spectrum of a BPA-EO derivative will exhibit characteristic absorption bands corresponding to its structural components:

-

O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹ indicates the presence of hydroxyl end-groups.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations appear around 3100-2850 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

-

C-O-C Stretch: A strong, characteristic band for the ether linkages of the ethoxy chains is typically found around 1100 cm⁻¹.[12]

Monitoring Reactions and Curing Processes

FTIR can be used to monitor the progress of polymerization or curing reactions by observing the disappearance of reactant peaks (e.g., the epoxy ring vibration) and the appearance of new peaks corresponding to the formed polymer.[13]

Data Presentation: Characteristic FTIR Absorption Bands for BPA-EO Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Hydroxyl (O-H) | 3600 - 3200 | Broad, indicates hydroxyl end-groups |

| Aromatic C-H | 3100 - 3000 | Stretching vibration |

| Aliphatic C-H | 3000 - 2850 | Stretching vibration |

| Aromatic C=C | 1600 - 1450 | Ring stretching |

| Ether (C-O-C) | 1150 - 1050 | Strong, characteristic of ethoxy chains |

Mass Spectrometry (MS): Unveiling Molecular Weight and Distribution

Mass spectrometry is a powerful technique for determining the molecular weight and distribution of oligomers in a BPA-EO sample.[14] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly well-suited for polymer analysis.[15][16]

Determining Molecular Weight Averages with MALDI-TOF MS

MALDI-TOF MS can provide absolute molecular weights of individual oligomers, allowing for the calculation of number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI = Mw/Mn).[17][18] This information is crucial for understanding the physical and mechanical properties of the polymer.

End-Group Analysis and Structural Confirmation

The high resolution of MALDI-TOF MS allows for the identification of end-groups and confirmation of the overall polymer structure. By analyzing the mass of the repeating unit and the masses of the individual oligomer ions, the chemical composition can be verified.

Experimental Workflow: MALDI-TOF MS Analysis of BPA-EO Derivatives

Caption: Workflow for MALDI-TOF MS analysis of BPA-EO derivatives.

UV-Visible (UV-Vis) Spectroscopy: A Tool for Quantitative Analysis

UV-Vis spectroscopy is a straightforward and cost-effective method for the quantitative determination of BPA and its derivatives in various samples.[19][20] The technique relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

Beer-Lambert Law and Calibration

The concentration of a BPA-EO derivative in a solution can be determined using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.[20]

Method Validation and Applications

For accurate quantification, the UV-Vis method must be validated for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).[21] This technique is often used for monitoring the release of BPA from polycarbonate materials and for quality control in manufacturing processes.[22]

Experimental Protocol: UV-Vis Quantification of BPA-EO Derivatives

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the BPA-EO derivative of known concentrations in a suitable solvent (e.g., methanol/water).

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution across the UV-Vis range to identify the wavelength of maximum absorbance.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear.

-

Sample Analysis: Prepare the unknown sample in the same solvent and measure its absorbance at λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

Conclusion: An Integrated Spectroscopic Approach

A comprehensive understanding of this compound derivatives requires an integrated analytical approach. While NMR spectroscopy provides unparalleled structural detail, FTIR offers rapid identification, MS elucidates molecular weight distribution, and UV-Vis allows for straightforward quantification. By judiciously selecting and combining these spectroscopic techniques, researchers and scientists can ensure the quality, safety, and efficacy of products containing these important compounds. The methodologies and insights provided in this guide serve as a foundation for robust and reliable analysis in both research and industrial settings.

References

- Waters Corpor

- Bruker. Advanced Polymer Analysis with MALDI-TOF MS.

- Analytical Methods (RSC Publishing).

- University of Delaware Mass Spectrometry Facility. MALDI-TOF Polymer Analysis Guide.

- Sigma-Aldrich.

- Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252.

- ASTM International. D5477 Standard Practice for Identification of Polymer Layers or Inclusions by Fourier Transform Infrared Microspectroscopy (FT-IR).

- Mass Spectrometry Reviews.

- ASTM International.

- Infinita Lab. Infrared Spectroscopy Testing | ASTM E1252 & E168.

- ANSI Webstore. ASTM D5576-00 - Standard Practice for Determination of Structural Features in Polyolefins and Polyolefin Copolymers by Infrared Spectroscopy (FT-IR).

- Semantic Scholar. An Overview of Analytical Methods for Bisphenol A.

- National Institutes of Health.

- SpringerLink. Determination of Bisphenol A in Food and Environmental Samples Using Combined Solid-Phase Extraction–Dispersive Liquid–Liqui.

- PubMed.

- International Journal of Chemistry.

- Pocket Dentistry.

- Agilent Technologies. MONITORING OF BIsPHENOL A AND ITs ANALOGUEs IN ENVIRONMENTAL MATRICEs UsING THE AGILENT 6550 Q-TOF LC/Ms.

- SCIEX.

- Nanalysis.

- PubMed.

- Science Buddies. Ask an Expert: How to measure BPA using a UV/VIS Spectrophotometer.

- University of Edinburgh.

- SpringerLink. Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A.

- ResearchGate.

- Páginas Personales UNAM.

- PubMed Central. Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes.

- PubMed.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133).

- ResearchGate. Synthesis of aromatic polyesters derived from bisphenol‐A and bis(hydroxyphenyl)butane with diacyl chloride monomers.

- University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).

- ResearchGate.

- ResearchGate. ¹H nuclear magnetic resonance (NMR) spectra of (a) a bisphenol-A based....

- ResearchGate. Using data mining and UV-VIS spectrophotometric to determine the content of bisphenol A in plastics.

- MDPI. Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity.

- ResearchGate. FIG. 2 1 H NMR spectra of bisphenol A epoxy resin E44 and....

- Creative Biostructure. Using NMR for Studying Polymer Structures.

- Journal of Chemical Society of Nigeria. DETERMINATION OF Bisphenol A RELEASED FROM POLYCARBONATE INFANT FEEDING BOTTLES BY UV-VIS SPECTROPHOTOMETRY.

- ResearchGate. FT-IR spectra of bisphenol-A based novolac resins (a) I a ; (b) I b and (c) I c.

- Polymer Chemistry (RSC Publishing). comparative diffusion ordered 1H-NMR spectroscopy of poly(2-ethyl-2-oxazoline)s and poly(ethylene glycol) in D2O.

- SpectraBase.

- ResearchGate. Raman spectroscopy of 'Bisphenol A'.

- ChemicalBook. Bisphenol A(80-05-7) 13C NMR spectrum.

- Journal of Chemical and Pharmaceutical Research. Using data mining and UV-VIS spectrophotometric to determine the content of bisphenol A in plastics.

- ResearchGate.

- Scilit. Fourier Transform Infrared Spectroscopy of “Bisphenol A”.

- ResearchGate. Fourier transform infrared (FTIR) spectra of bisphenol‐based epoxy and....

- Semantic Scholar. Fourier Transform Infrared Spectroscopy of “Bisphenol A”.

- Rowan University.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]

- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133) [hmdb.ca]

- 9. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 10. Fourier Transform Infrared Spectroscopy of Polymers—Theory and Application [store.astm.org]

- 11. infinitalab.com [infinitalab.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. library.dphen1.com [library.dphen1.com]

- 15. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]

- 16. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]

- 19. gssrr.org [gssrr.org]

- 20. sciencebuddies.org [sciencebuddies.org]

- 21. DETERMINATION OF Bisphenol A RELEASED FROM POLYCARBONATE INFANT FEEDING BOTTLES BY UV-VIS SPECTROPHOTOMETRY | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Properties of Ethoxylated Bisphenol A Copolymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxylated bisphenol A (EBPA) copolymers are a versatile class of polymers whose thermal properties are critical to their application in advanced fields, including pharmaceuticals and medical devices. This guide provides a comprehensive exploration of the key thermal characteristics of EBPA copolymers, such as glass transition temperature (Tg), thermal decomposition temperature (Td), and melting temperature (Tm). We delve into the primary analytical techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermomechanical Analysis (TMA)—offering not just procedural outlines but also the scientific rationale behind methodological choices. Furthermore, this document elucidates the structure-property relationships, detailing how factors like the degree of ethoxylation and molar mass fundamentally influence thermal behavior. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights required for the effective characterization and application of these materials.

Introduction: The Significance of this compound Copolymers

Bisphenol A (BPA) is a foundational chemical in the production of polycarbonate plastics and epoxy resins.[1] Ethoxylation, the process of adding ethylene oxide to BPA, modifies its chemical structure to create this compound (EBPA).[2] These EBPA monomers can then be copolymerized to form a diverse range of materials with tailored properties. The incorporation of ethoxy groups into the polymer backbone introduces flexibility and can alter hydrophilicity, making EBPA copolymers particularly interesting for specialized applications.

For drug development professionals, the thermal properties of these polymers are not merely academic data points; they are critical parameters that govern:

-

Manufacturability: Processing techniques such as hot-melt extrusion are highly dependent on the polymer's glass transition temperature and thermal stability.

-

Stability: The Tg of a polymer matrix is a key indicator of the physical stability of amorphous solid dispersions, directly impacting the shelf-life and efficacy of a drug product.

-

Performance: The thermal behavior of a polymer can influence drug release kinetics from a delivery system.

This guide will provide the in-depth technical knowledge necessary to understand, measure, and interpret the thermal properties of EBPA copolymers, enabling more informed material selection and process development.

Fundamental Thermal Properties and Their Characterization

The macroscopic performance of a polymer is dictated by the collective behavior of its molecular chains in response to thermal energy. The key transitions and properties are outlined below.

Glass Transition Temperature (Tg)

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or "rubbery" state. It is a critical parameter for amorphous polymers like many EBPA copolymers.[3] Below Tg, the polymer chains have limited mobility. Above Tg, the chains can move more freely, leading to a significant change in physical properties such as hardness and modulus.

Factors Influencing Tg:

-

Degree of Ethoxylation: Increasing the number of flexible ethoxy groups in the polymer backbone generally lowers the Tg by increasing chain flexibility and free volume.

-

Molar Mass: Tg increases with molar mass up to a certain point, after which it plateaus.[4]

-

Copolymer Composition: The nature and ratio of comonomers significantly impact Tg. For instance, copolymerizing with a rigid monomer like tetramethyl bisphenol A can increase the Tg.[5][6]

Thermal Decomposition Temperature (Td)

Thermal decomposition is the process by which a material breaks down into smaller molecules at elevated temperatures. The Td is a measure of the thermal stability of the polymer.[7][8] For EBPA copolymers, decomposition often involves scission of the isopropylidene linkage and breakdown of the carbonate or ether linkages.[9] This property is crucial for defining the upper temperature limit for processing and use.

Atmosphere's Role:

-

Inert Atmosphere (e.g., Nitrogen): TGA analysis in nitrogen reveals the inherent thermal stability of the polymer backbone. Decomposition typically occurs in one or more distinct steps.[9][10]

-

Oxidative Atmosphere (e.g., Air): In the presence of oxygen, decomposition often occurs at lower temperatures and can involve more complex, exothermic reactions.[10]

Melting Temperature (Tm)

For semi-crystalline polymers, the melting temperature is the point at which the crystalline domains transition to an amorphous, liquid state. While many BPA-based copolymers are amorphous and thus do not exhibit a true Tm, some compositions can possess crystalline regions.[3][11] The presence and characteristics of a melting peak can provide insights into the polymer's morphology.

Core Analytical Techniques: Protocols and Rationale

Accurate characterization of thermal properties relies on precise and well-understood analytical techniques. This section provides detailed protocols and the expert reasoning behind them.

Differential Scanning Calorimetry (DSC)

DSC is the workhorse technique for measuring Tg and Tm. It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol for Tg Determination:

-

Sample Preparation: Accurately weigh 5-10 mg of the EBPA copolymer into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Heat the sample from ambient temperature to a temperature well above the expected Tg (e.g., 200°C) at a controlled rate (e.g., 10-20 °C/min).[12][13] This step erases the sample's prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature well below the Tg (e.g., 0°C). This imparts a consistent thermal history.

-

Second Heat: Heat the sample again at the same rate as the first heat (e.g., 10-20 °C/min) through the transition region. The Tg is determined from this second heating scan as a step change in the heat flow curve.[3]

-

-

Data Analysis: The Tg is typically reported as the midpoint of the transition region in the thermogram.

Causality Behind the Protocol:

-

Why a Heat-Cool-Heat Cycle? The first heating scan removes any confounding effects from the material's previous processing or storage conditions (physical aging).[14] The controlled cooling and subsequent second heating scan provide a standardized and reproducible measurement of the Tg.[3]

-

Why a 10-20 °C/min Heating Rate? This rate offers a good balance between signal resolution and experimental time. Slower rates can improve resolution but may result in weaker signals, while faster rates can cause the measured transition to shift to a slightly higher temperature.

Workflow for DSC Analysis

Caption: Workflow for Tg determination using DSC.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the thermal stability and decomposition profile of a polymer.

Experimental Protocol for Td Determination:

-

Sample Preparation: Weigh 10-15 mg of the EBPA copolymer into a ceramic or platinum TGA pan.

-

Instrument Setup: Tare the balance and select the desired atmosphere (e.g., high-purity nitrogen or air) at a constant flow rate (e.g., 50 mL/min).[13]

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 700-1000°C) at a constant heating rate (e.g., 10 or 20 °C/min).[9][15]

-

Data Analysis:

-

The TGA curve plots percent weight loss versus temperature.

-

The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (T5%).

-

The derivative of the TGA curve (DTG) shows the rate of mass loss, and its peak indicates the temperature of the maximum rate of decomposition.[16]

-

Causality Behind the Protocol:

-

Why an Inert Atmosphere? Using nitrogen allows for the study of the polymer's intrinsic thermal stability without the influence of oxidative reactions, providing a clearer picture of the bond-breaking energies within the polymer structure.[10]

-

Why a Constant Heating Rate? A linear heating rate ensures that the decomposition kinetics can be reliably studied and compared between different materials.

Structure-Property Relationship: Ethoxylation & Tg

Caption: Impact of ethoxylation on Tg.

Data Summary and Interpretation

The thermal properties of BPA-based copolymers can vary significantly based on their specific chemical structure. The following table provides a summary of typical values found in the literature for related systems.

| Property | Polymer System | Typical Value Range | Analytical Method | Reference |

| Glass Transition (Tg) | Bisphenol A Polycarbonate (Amorphous) | 147 - 150 °C | DSC | [3] |

| Glass Transition (Tg) | BPA/TMBPA Copolymers | Increases with TMBPA content | DSC, DMTA | [5][6] |

| Decomposition (T5%) | Bisphenol A Polycarbonate (in N2) | ~450 °C | TGA | [9] |

| Max Decomposition Rate | BPA-based Epoxy Resins | 370 - 420 °C | TGA | [10] |

| Decomposition (Multi-stage) | BPA.GDA + MMA Blends | Stage 1: ~374-391°C, Stage 2: ~536-567°C | TGA | [16] |

Note: TMBPA = Tetramethyl Bisphenol A; BPA.GDA = Bisphenol A glycerolate diacrylate; MMA = Methyl methacrylate.

Interpreting the Data:

-

A higher Tg, as seen with the incorporation of rigid TMBPA units, indicates reduced chain mobility and a higher heat distortion temperature.[6]

-

The multi-stage decomposition seen in the polymer blends indicates that different components of the blend degrade at different temperatures, providing insight into the material's composition and thermal failure mechanism.[16]

Conclusion

The thermal properties of this compound copolymers are a direct reflection of their molecular architecture. A thorough understanding and precise measurement of these properties are indispensable for researchers and developers in the pharmaceutical and advanced materials sectors. By employing techniques like DSC and TGA with methodologically sound protocols, one can gain critical insights into a material's processability, stability, and end-use performance. The degree of ethoxylation stands out as a key design parameter, offering a powerful lever to tune the glass transition temperature and other properties to meet the stringent demands of high-performance applications.

References

- Bisphenol A-based polycarbonates: Characterization of commercial samples. (2025). Google Scholar.

-

Alotaibi, M., Fahmi, M., Nazar, M., Mahboob, A., Hussain, S. M. S., & Kamal, M. S. (2025). Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications. Polymers (Basel), 17(5), 580. [Link]

-

Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications. (2025). PubMed. [Link]

-

Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. (2021). MDPI. [Link]

-

Crystallization Behavior of Bisphenol-A Polycarbonate on Nanoparticle Surface. (n.d.). J-Stage. [Link]

-

Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers. (n.d.). National Institutes of Health (NIH). [Link]

-

Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety. (2024). Royal Society of Chemistry. [Link]

- Purified bisphenol a ethoxylates and processes of purifying thereof. (n.d.).

-

End-functionalized poly(bisphenol A carbonate) oligomers part II: Characterization via UV-vis, FTIR, GPC, NMR, and DSC. (2008). ResearchGate. [Link]

-

Penco, M. (2005). Thermal Properties of Aromatic Polycarbonates Copolymers Based on Bisphenol A and Tetramethyl Bisphenol A. Macromolecular Symposia, 228(1), 17-30. [Link]

-

Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. (2020). ACS Omega. [Link]

-

Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications. (2025). ResearchGate. [Link]

-

Thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) studied by TGA/FTIR and TGA/MS. (2012). ResearchGate. [Link]

-

A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. (n.d.). e-Publications@Marquette. [Link]

-

Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. (2023). National Institutes of Health (NIH). [Link]

-

Synthesis of Bisphenol A Based Epoxy Resins using Microscale Techniques. (n.d.). University of Southern Maine. [Link]

-

Bisphenol A: Toxicology and Pharmacokinetic Data to Inform Ongoing Safety Assessments. (2018). U.S. Food and Drug Administration. [Link]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. US6342641B1 - Purified bisphenol a ethoxylates and processes of purifying thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epublications.marquette.edu [epublications.marquette.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03378G [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]

solubility of ethoxylated bisphenol A in organic solvents

An In-depth Technical Guide to the Solubility of Ethoxylated Bisphenol A in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (BPA-EO) refers to a family of nonionic surfactants and oligomers derived from the reaction of bisphenol A with ethylene oxide. The resulting molecules possess a hydrophobic core derived from bisphenol A and hydrophilic polyoxyethylene (POE) chains of varying lengths. This amphiphilic nature makes them valuable in a wide range of industrial and research applications, from polymer synthesis to their emerging use as functional excipients in pharmaceutical formulations.

The solubility of a specific BPA-EO derivative is not a fixed value but a complex function of its molecular structure, the properties of the chosen solvent, and external conditions such as temperature. For researchers in materials science and drug development, a thorough understanding of these solubility characteristics is paramount for formulation design, process optimization, and ensuring product stability and performance.

This guide provides a comprehensive overview of the theoretical principles governing the , practical methodologies for its experimental determination, and insights into its application, particularly within the pharmaceutical sciences.

Caption: General molecular structure of this compound.

Part 1: Theoretical Framework for Predicting Solubility

The dissolution of a solute in a solvent is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be spontaneous, ΔG_mix must be negative. While the entropy of mixing (ΔS_mix) is generally favorable, the enthalpy of mixing (ΔH_mix) is the critical factor determining compatibility and is dictated by intermolecular forces. The adage "like dissolves like" is a simplification of this principle: dissolution is favored when the intermolecular interactions between solute-solvent molecules are comparable to the solute-solute and solvent-solvent interactions.

Intermolecular Forces at Play

The solubility of BPA-EO is determined by a balance of the following forces:

-

Van der Waals Forces (Dispersion): Present in all molecules, these are the primary forces in the non-polar aromatic rings and isopropylidene group of the BPA core. Non-polar solvents like toluene and hexane interact primarily through these forces.

-

Dipole-Dipole Interactions (Polar): The ether linkages in the polyoxyethylene chains introduce polarity. Polar aprotic solvents such as acetone and ethyl acetate interact strongly through these forces.

-

Hydrogen Bonding: The terminal hydroxyl (-OH) groups on the polyoxyethylene chains can act as both hydrogen bond donors and acceptors. The ether oxygens can also act as hydrogen bond acceptors. Polar protic solvents like ethanol and methanol can engage in strong hydrogen bonding with BPA-EO, significantly influencing solubility.

Hansen Solubility Parameters (HSP): A Quantitative Approach

Hansen Solubility Parameters provide a powerful semi-empirical method for predicting the solubility of a polymer or oligomer in a given solvent. The total Hildebrand solubility parameter is deconstructed into three components, representing the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute (in this case, BPA-EO) and a solvent can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher affinity and a greater likelihood of dissolution.

While experimentally determined HSP values for specific BPA-EO oligomers are scarce, values for the precursor, Bisphenol A, are available and provide a crucial starting point.

Table 1: Hansen Solubility Parameters for Bisphenol A and Select Organic Solvents [1]

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Bisphenol A (BPA) | 19.2 | 5.9 | 13.8 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

Data compiled from publicly available HSP resources.

Field Insight: From Table 1, we can predict that BPA itself has poor solubility in a non-polar solvent like n-hexane due to a large HSP distance, but much better solubility in solvents with significant polar and hydrogen bonding character, like alcohols and acetone. This is well-supported by experimental data.[2][3]

Part 2: Key Factors Influencing Solubility

The Critical Role of the Degree of Ethoxylation

The number of ethylene oxide (EO) units is the most significant structural factor determining the solubility of a BPA-EO molecule.

-

In Polar Solvents (e.g., Ethanol, Acetone): As the degree of ethoxylation increases, the molecule becomes more polar and has more sites for hydrogen bonding (ether oxygens). This generally leads to an increase in solubility in polar organic solvents. The long, flexible POE chains can readily solvate, overcoming the cohesive energy of the solute.

-

In Non-Polar Solvents (e.g., Toluene, Hexane): The hydrophobic BPA core has a natural affinity for non-polar solvents. As the long, polar polyoxyethylene chains are added, the overall polarity of the molecule increases, making it less "like" the non-polar solvent. This typically leads to a decrease in solubility as the degree of ethoxylation increases.

Caption: Influence of EO chain length on solubility trends.

Solvent Properties

As predicted by HSP, a close match between the solvent's and solute's polarity and hydrogen bonding capacity is key. For BPA-EO, a blend of hydrophobic and hydrophilic characteristics, solvents with intermediate polarity or those capable of both dispersion and hydrogen-bonding interactions are often most effective.

Effect of Temperature

For most solid-liquid systems, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solute and the cohesive energy of the solvent. The dissolution of Bisphenol A in many organic solvents has been shown to be an endothermic and spontaneous process.[2]

Table 2: Experimental Solubility of Bisphenol A in Select Solvents at Various Temperatures (Mole Fraction, x₁)

| Solvent | 278.15 K (5°C) | 288.15 K (15°C) | 298.15 K (25°C) | 308.15 K (35°C) |

| Methanol | 0.0861 | 0.1231 | 0.1718 | 0.2354 |

| Ethanol | 0.0899 | 0.1278 | 0.1771 | 0.2413 |

| Acetone | 0.2177 | 0.2731 | 0.3382 | 0.4145 |

| Ethyl Acetate | 0.1557 | 0.1983 | 0.2492 | 0.3093 |

Data adapted from Sun, J., et al. (2020). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Journal of Chemical & Engineering Data.[2]

Field Insight: This data for the BPA precursor strongly suggests that the solubility of its ethoxylated derivatives will also be highly temperature-dependent. This is a critical parameter to control in any manufacturing or formulation process.

Part 3: Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent screening, they must be validated by empirical measurement. The isothermal shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[4]

Self-Validating Protocol: Isothermal Shake-Flask Method

This protocol is designed to ensure that true equilibrium is reached and that measurements are accurate and reproducible.

Objective: To determine the equilibrium solubility of a BPA-EO sample in a selected organic solvent at a constant temperature.

Materials & Equipment:

-

BPA-EO sample (of known or characterized average degree of ethoxylation)

-

High-purity organic solvent

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC with a suitable detector)

Caption: Isothermal shake-flask method workflow.

Step-by-Step Methodology:

-

Preparation of Standard Curve: a. Prepare a concentrated stock solution of the BPA-EO sample in the chosen solvent. b. Perform a serial dilution to create a series of standards of known concentrations. c. Analyze these standards using the chosen analytical method (e.g., measure absorbance at the λ_max for UV-Vis) to generate a calibration curve (Concentration vs. Response).

-

Sample Preparation: a. To a series of vials, add a precisely weighed amount of the solvent (e.g., 10.0 g). b. Add an excess amount of the BPA-EO solid or viscous liquid to each vial. "Excess" is critical; there must be undissolved solute visible throughout the experiment. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration (The Self-Validating Step): a. Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25°C). b. Agitate the samples at a constant speed. c. At predetermined time points (e.g., 24, 48, and 72 hours), remove one vial for analysis. The purpose of multiple time points is to prove that the system has reached a stable equilibrium. d. Allow the vial to sit for ~30 minutes in the bath without shaking for the excess solid to settle.

-

Sampling and Analysis: a. Carefully withdraw an aliquot from the clear supernatant using a syringe. b. Immediately pass the aliquot through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. c. Accurately dilute the filtered sample gravimetrically or volumetrically to a concentration that falls within the linear range of your calibration curve. d. Analyze the diluted sample using the calibrated analytical method to determine its concentration.

-

Data Interpretation: a. Calculate the concentration of the undiluted supernatant for each time point. b. Plot concentration versus time. The solubility value is taken from the plateau of this curve. If the concentrations at 48 and 72 hours are statistically identical, you can be confident that equilibrium has been reached. If the concentration is still increasing, the experiment must be extended.

Part 4: Applications in Drug Development

The unique solubility profile of this compound derivatives makes them attractive as functional excipients in advanced drug delivery systems, particularly for poorly water-soluble drugs (BCS Class II/IV).

Enhancing Solubility and Bioavailability

BPA-EO and its derivatives can act as polymeric surfactants or plasticizers in drug formulations. Their role is particularly prominent in the creation of Amorphous Solid Dispersions (ASDs) .[5]

-

Mechanism of Action: In an ASD, a crystalline drug is molecularly dispersed within a polymer matrix. BPA-EO derivatives can serve as this matrix or as a co-polymer. During formulation processes like hot-melt extrusion, the BPA-EO can dissolve the drug at elevated temperatures. Upon rapid cooling, the drug is kinetically trapped in its high-energy amorphous state.

-

Solubility Advantage: When the ASD is introduced to an aqueous environment (e.g., in the gastrointestinal tract), the polymer matrix dissolves, releasing the drug as individual molecules or in a supersaturated state, thereby bypassing the slow dissolution step of the crystalline form and enhancing absorption and bioavailability.

The solubility of the BPA-EO derivative in organic solvents is critical during the development of ASDs, especially for solvent-based methods like spray drying. A solvent must be chosen that can dissolve both the drug and the polymer to create a homogeneous solution before the solvent is rapidly removed.

Caption: Conceptual workflow of BPA-EO in drug formulation.

Conclusion

The is a complex but predictable property. While specific quantitative data across different degrees of ethoxylation remains an area for further research, a robust predictive framework can be established using Hansen Solubility Parameters, with the well-characterized precursor Bisphenol A serving as an essential baseline. The principles outlined in this guide, combined with the rigorous experimental protocol provided, empower researchers and formulation scientists to systematically screen solvents, understand key structural and environmental influences, and ultimately control the solubility of these versatile compounds for their specific application, from polymer chemistry to the advanced formulation of pharmaceuticals.

References

-

Revisiting experimental techniques and theoretical models for estimating the solubility parameter of rubbery and glassy polymer. (n.d.). ScienceDirect. [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023). DTIC. [Link]

-

Methods for Determining the Solubility Parameter of Additives for Lubricating Oils. (2019). Revista de Chimie. [Link]

-

Is there any experimental method to find solubility of the transparent polymer in a certain solvent? (2018). ResearchGate. [Link]

-

Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University. [Link]

-

Sun, J., et al. (2020). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Journal of Chemical & Engineering Data. [Link]

-

Hansen Solubility Parameters. (n.d.). Krüss. [Link]

-

Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS. hansen-solubility.com. [Link]

-

Chemical study on Bisphenol A. (n.d.). WUR eDepot. [Link]

-

Di Serio, M., et al. (1995). Ethylene Oxide Solubility and Ethoxylation Kinetics in the Synthesis of Nonionic Surfactants. Industrial & Engineering Chemistry Research. [Link]

-

Measurement and Correlation of Solubility Behavior of Bisphenol A in Binary Solvents. (2020). ResearchGate. [Link]

-

Bisphenol A. (n.d.). Wikipedia. [Link]

-

Bisphenol A. (n.d.). Solubility of Things. [Link]

-

Di Serio, M., et al. (1995). Ethylene Oxide Solubility and Ethoxylation Kinetics in the Synthesis of Nonionic Surfactants. nicl.it. [Link]

-

Zimmerman, J. B., et al. (1998). Partitioning of Ethoxylated Nonionic Surfactants into Nonaqueous-Phase Organic Liquids: Influence on Solubilization Behavior. Environmental Science & Technology. [Link]

-

Determination and correlation of solubilities of bisphenol A in phenol, phenol+acetone, phenol+water and phenol+acetone+water. (2009). ResearchGate. [Link]

-

Bisphenol A. (n.d.). PubChem. [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]

-

Impact of the degree of ethoxylation of the ethoxylated polysorbate nonionic surfactant on the surface self-assembly of hydrophobin-ethoxylated polysorbate surfactant mixtures. (2014). PubMed. [Link]

-

Practical Method for Accurate Determination of Alkylphenol Ethoxylates in Household Detergents by Aluminum Iodide Cleavage Pretreatment Followed by GC–MS. (2015). ResearchGate. [Link]

-

Ethoxylated bisphenol dimethacrylate-based amorphous calcium phosphate composites. (2011). PubMed. [Link]

-

Effect of the degree of ethoxylation on water solubilization... (n.d.). ResearchGate. [Link]

-

Excipients in drug delivery systems: A comprehensive review of approved inactive ingredients for human ophthalmic formulations. (2024). ScienceDirect. [Link]

-

Ethoxylated bisphenol dimethacrylate-based amorphous calcium phosphate composites. (2011). National Institute of Standards and Technology. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Chemical Analysis of Alcohol Ethoxylates and Alkylphenol Ethoxylates. (n.d.). astm.org. [Link]

-

Ethoxylated Bisphenol Dimethacrylate-based Amorphous Calcium Phosphate Composites. (2011). PubMed Central. [Link]

-

Evaluation of Thermodynamic Behavior of Bisphenol A in Water with Deep Eutectic Solvents. (2019). ResearchGate. [Link]

-

This compound, Bisphenol-A ethoxylates. (n.d.). Nantong Chen Run Chemical Co., Ltd. [Link]

-

Supporting information. (2019). The Royal Society of Chemistry. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

Bisphenol A as epigenetic modulator: setting the stage for carcinogenesis? (2015). PubMed. [Link]

-

Measurement of Alkyl Ethoxylate Surfactants in Natural Waters. (2002). ACS Publications. [Link]

- Purified bisphenol a ethoxylates and processes of purifying thereof. (2002).

-

Ask an Expert: BPA (bisphenol A). (2008). Science Buddies. [Link]

-

Standard Operating Procedure for solubility testing. (2021). European Union. [Link]

-

The Solubility Behavior of Bisphenol A in the Presence of Surfactants. (2007). ResearchGate. [Link]

- Preparation method of bisphenol A epoxy ethane additive product. (2012).

Sources

A Technical Guide to Ethoxylated Bisphenol A as a Monomer for Novel Polymer Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxylated bisphenol A (BPA-EO) derivatives have emerged as a versatile and crucial class of monomers in the synthesis of advanced polymers. By incorporating flexible poly(ethylene oxide) chains onto the rigid bisphenol A backbone, BPA-EO monomers offer a unique combination of properties, enabling the formulation of polymers with tailored characteristics. This guide provides a comprehensive technical overview of BPA-EO, covering its synthesis, polymerization methodologies, and the structure-property relationships of the resulting polymers. We delve into key applications, particularly in high-performance sectors such as dental composites and biomedical materials. Furthermore, this document presents detailed experimental protocols, a critical analysis of the toxicological profile concerning its relation to bisphenol A (BPA), and a forward-looking perspective on its potential in next-generation materials and drug development.

Introduction to this compound (BPA-EO)

This compound is a difunctional monomer characterized by a central bisphenol A core flanked by chains of ethylene oxide. The general structure allows for significant variation, primarily in the length of the ethoxy chains, which is a critical determinant of the final polymer's properties. The rigid, aromatic core of BPA provides mechanical strength and thermal stability, while the flexible, hydrophilic ethoxy linkers impart toughness, reduce viscosity, and can enhance biocompatibility.

This unique molecular architecture makes BPA-EO derivatives, particularly this compound dimethacrylate (Bis-EMA), highly valuable alternatives to traditional monomers like Bis-GMA in dental resins.[1] The absence of the hydroxyl groups found in Bis-GMA reduces water sorption and viscosity, leading to improved handling and durability of the cured polymer network.[2]

Synthesis and Characterization of BPA-EO Monomers

The synthesis of BPA-EO monomers is typically a two-step process. The first step involves the ethoxylation of bisphenol A, where BPA reacts with ethylene oxide in the presence of a base catalyst. This ring-opening reaction adds repeating ethylene oxide units to the phenolic hydroxyl groups of BPA.[3] The average number of ethoxy groups per molecule can be precisely controlled by the stoichiometry of the reactants.

The second step functionalizes the terminal hydroxyl groups of the BPA-EO intermediate. For producing polymerizable resins for dental or biomedical applications, this often involves esterification with methacrylic anhydride or acryloyl chloride to yield the dimethacrylate monomer (Bis-EMA).[4]

Causality in Synthesis: The choice of catalyst and reaction conditions in the ethoxylation step is critical to control the molecular weight distribution (polydispersity) of the ethoxy chains. A narrow distribution is often desirable for predictable final polymer properties. The subsequent esterification must be carried out under conditions that prevent premature polymerization of the newly introduced methacrylate groups, often requiring the addition of inhibitors.

Self-Validating Characterization:

-

¹H NMR Spectroscopy: To confirm the structure and determine the average degree of ethoxylation by integrating the signals from the aromatic protons of BPA against those of the ethylene oxide chain protons.

-

FTIR Spectroscopy: To verify the functionalization by observing the appearance of characteristic peaks, such as the C=O stretch of the ester group (~1720 cm⁻¹) and the C=C stretch of the methacrylate group (~1638 cm⁻¹), and the disappearance of the broad O-H stretch from the precursor.[5]

-

Chromatography (HPLC/GPC): To assess the purity and molecular weight distribution of the monomer.[6]

Polymerization of BPA-EO

BPA-EO monomers are versatile and can be polymerized through several mechanisms, most notably photopolymerization and step-growth polymerization.

Photopolymerization

For applications like dental composites and 3D printing, BPA-EO dimethacrylates are ideal for free-radical photopolymerization.[7] This process involves a photoinitiator (e.g., camphorquinone) that, upon exposure to light of a specific wavelength, generates free radicals.[8] These radicals initiate the rapid chain-growth polymerization of the methacrylate groups, forming a highly cross-linked, rigid thermoset network.

The kinetics of this reaction are complex, often exhibiting autoacceleration as the viscosity of the system increases, which reduces the termination rate.[9][10] The degree of conversion is a critical parameter, as unreacted monomers can leach out and affect the material's biocompatibility and mechanical properties.[6]

Step-Growth Polymerization

The diol functionality of non-methacrylated BPA-EO makes it an excellent monomer for step-growth polymerization.[11] This method involves the reaction of the terminal hydroxyl groups with other difunctional monomers.

-

Polyesters: Reaction with dicarboxylic acids or their derivatives.

-

Polyurethanes: Reaction with diisocyanates.[12]

-

Epoxy Resins: Reaction with epichlorohydrin to form a diglycidyl ether, which can then be cured.[3][13]

Unlike chain-growth polymerization, step-growth proceeds by forming dimers, then trimers, and larger oligomers, requiring very high conversion rates to achieve high molecular weight polymers.[14][15]

Structure-Property Relationships of BPA-EO Based Polymers

The performance of polymers derived from BPA-EO is directly tunable by modulating the monomer's structure, particularly the length of the ethoxy chains (n).

-

Mechanical Properties: Longer ethoxy chains increase the flexibility of the polymer network, generally leading to a lower elastic modulus and higher toughness.[16] Conversely, shorter chains result in a more rigid, higher-strength material due to increased aromatic content and crosslink density.

-